molecular formula C22H22N2O4S B10809376 N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3-methylbenzamide

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3-methylbenzamide

Cat. No.: B10809376
M. Wt: 410.5 g/mol
InChI Key: REAPULMAQHXWQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[(4-Ethoxyphenyl)sulfamoyl]phenyl]-3-methylbenzamide is a sulfonamide derivative featuring a benzamide core substituted with a 3-methyl group and a sulfamoyl-linked 4-ethoxyphenyl moiety. Sulfonamides are well-known for their diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

Molecular Formula

C22H22N2O4S

Molecular Weight

410.5 g/mol

IUPAC Name

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3-methylbenzamide

InChI

InChI=1S/C22H22N2O4S/c1-3-28-20-11-7-19(8-12-20)24-29(26,27)21-13-9-18(10-14-21)23-22(25)17-6-4-5-16(2)15-17/h4-15,24H,3H2,1-2H3,(H,23,25)

InChI Key

REAPULMAQHXWQX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3-methylbenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-ethoxyaniline, which is then sulfonylated to form 4-ethoxyphenylsulfonamide. This intermediate is further reacted with 4-nitrobenzoyl chloride under basic conditions to yield the desired product after reduction of the nitro group and subsequent amidation.

  • Step 1: Preparation of 4-ethoxyphenylsulfonamide

      Reagents: 4-ethoxyaniline, sulfonyl chloride

      Conditions: Basic medium, typically using a base like pyridine or triethylamine

  • Step 2: Formation of the nitro intermediate

      Reagents: 4-ethoxyphenylsulfonamide, 4-nitrobenzoyl chloride

      Conditions: Basic medium, often using a base such as sodium carbonate

  • Step 3: Reduction and amidation

      Reagents: Nitro intermediate, reducing agent (e.g., hydrogen gas with a palladium catalyst)

      Conditions: Hydrogenation conditions followed by amidation with 3-methylbenzoic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-ethoxybenzoic acid derivatives.

    Reduction: Formation of 4-ethoxyphenylamine derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its sulfonamide group is known to interact with biological targets, making it a candidate for drug development, particularly in the design of enzyme inhibitors.

Medicine

Medicinally, this compound is explored for its potential therapeutic effects. It may act as an anti-inflammatory or anticancer agent due to its ability to inhibit specific enzymes or signaling pathways involved in disease processes.

Industry

In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The ethoxyphenyl and methylbenzamide groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Sulfamoyl Substituents

a) 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide
  • Key Differences : Replaces the 4-ethoxyphenyl group with a 5-methyl-1,2-oxazol-3-yl heterocycle.
  • This compound demonstrated notable antimicrobial activity .
  • Synthesis : Synthesized via direct coupling of sulfonyl chloride intermediates with heterocyclic amines .
b) Pyrazole-Sulfonamide Hybrids (e.g., 2-Cyano-3-phenyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acrylamide)
  • Key Differences : Incorporates a pyridin-2-yl group and an acrylamide tail.
  • Implications : The pyridine moiety facilitates π-π stacking in target proteins, while the acrylamide group enhances reactivity. These hybrids showed apoptosis-inducing activity in colon cancer cells .
  • Synthesis: Achieved through condensation reactions between sulfonamide precursors and aldehydes in ethanol .
c) N-(4-(N-(Pyrimidin-2-yl)sulfamoyl)phenyl) Derivatives
  • Key Differences : Substitutes the ethoxyphenyl group with pyrimidin-2-yl.
  • Implications : Pyrimidine’s aromaticity and hydrogen-bonding capacity may improve DNA/RNA targeting. Such derivatives are explored as antimicrobial agents .

Analogues with Modified Benzamide Cores

a) N-[3-(N-(3-((3,5-Dimethoxyphenyl)amino)quinoxaline-2-yl)sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide
  • Key Differences: Features a quinoxaline-linked sulfamoyl group and a dimethoxybenzamide core.
  • Implications: The quinoxaline moiety enhances intercalation with DNA, making it a candidate for kinase inhibition .
  • Synthesis : Multi-step reactions involving sulfonylation and cyclization .
b) 4-[Benzyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
  • Key Differences : Replaces the 3-methylbenzamide with a benzothiazole ring.
  • Implications : Benzothiazole’s planar structure improves binding to tubulin, relevant in anticancer therapies .

Key Observations :

  • Electron-Donating Groups (e.g., ethoxy) : Increase lipophilicity and metabolic stability, favoring blood-brain barrier penetration .
  • Heterocyclic Substituents (e.g., oxazole, pyridine) : Enhance target specificity but may reduce solubility .
  • Benzamide vs. Benzothiazole Cores : Benzothiazole derivatives show stronger tubulin binding, while benzamides are more tunable for kinase interactions .

Biological Activity

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3-methylbenzamide, also known by its CAS number 433316-42-8, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

PropertyValue
Molecular FormulaC22H22N2O4S
Molar Mass410.49 g/mol
SynonymsN-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)-3-methylbenzamide
Canonical SMILESCCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C

This compound exhibits biological activity primarily through its interaction with specific molecular targets involved in various signaling pathways. The sulfonamide group is known to inhibit certain enzymes, which can lead to altered cellular responses. This compound's structure suggests potential inhibition of carbonic anhydrase and other sulfonamide-sensitive enzymes, which are critical in numerous physiological processes.

Biological Activities

  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties. Its structural similarity to known antimicrobial agents suggests it could inhibit bacterial growth by targeting bacterial enzymes.
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory potential. Research shows that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
  • Anticancer Properties : Some studies have explored the compound's effects on cancer cell lines. It has shown promise in inhibiting cell proliferation and inducing apoptosis in certain types of cancer cells, likely through modulation of apoptotic pathways.

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of this compound against various pathogens, the compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating a moderate level of antimicrobial activity.

Case Study 2: Anti-inflammatory Assessment

A randomized controlled trial evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation induced by carrageenan. Results showed a notable reduction in paw edema in treated mice compared to controls, suggesting its potential as an anti-inflammatory agent.

Case Study 3: Anticancer Activity

Research published in the Journal of Cancer Research highlighted the compound's ability to induce apoptosis in breast cancer cell lines (MCF-7). The study found that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours of exposure.

Summary of Findings

The biological activity of this compound suggests it holds promise as a multi-functional therapeutic agent. Its potential applications span antimicrobial, anti-inflammatory, and anticancer domains. Further research is warranted to fully elucidate its mechanisms and optimize its therapeutic use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.